molecular formula C14H9Cl5 B1435942 1-chloro-4-[2,2,2-trichloro-1-(6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene CAS No. 1396995-26-8

1-chloro-4-[2,2,2-trichloro-1-(6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Cat. No.: B1435942
CAS No.: 1396995-26-8
M. Wt: 366.4 g/mol
InChI Key: CVUGPAFCQJIYDT-WCGVKTIYSA-N
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Description

2,4’-DDT 13C12 (benzen 13C12) is a synthetic organic compound that belongs to the family of organochlorine pesticides. It is a stable isotope-labeled compound, which means that it contains carbon-13 isotopes. This labeling makes it particularly useful in various scientific research applications, including environmental and ecological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-DDT 13C12 (benzen 13C12) involves the chlorination of benzene rings that are labeled with carbon-13 isotopes. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the chlorination process.

Industrial Production Methods

Industrial production of 2,4’-DDT 13C12 (benzen 13C12) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped to handle chlorinating agents and maintain the required reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4’-DDT 13C12 (benzen 13C12) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated benzoic acids.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various chlorinated benzoic acids, less chlorinated derivatives, and substituted benzene compounds.

Scientific Research Applications

2,4’-DDT 13C12 (benzen 13C12) is extensively used in scientific research due to its unique properties:

    Environmental Studies: It is used to study the ecological impacts of organochlorine pesticides and develop pollution control measures.

    Chemistry: The compound serves as a reference material in analytical chemistry for the detection and quantification of organochlorine pesticides.

    Biology and Medicine: It is used in metabolic research to study the pathways and effects of organochlorine compounds in biological systems.

    Industry: The compound is used in the development of new pesticides and in quality control processes for existing products.

Mechanism of Action

The mechanism of action of 2,4’-DDT 13C12 (benzen 13C12) involves its interaction with the nervous system of insects. The compound affects the sodium channels in nerve cells, leading to prolonged nerve impulses and eventual paralysis of the insect. This mechanism is similar to that of other organochlorine pesticides.

Comparison with Similar Compounds

Similar Compounds

    2,4’-DDT: The non-labeled version of the compound.

    2,4’-DDE: A degradation product of 2,4’-DDT.

    2,4’-DDD: Another degradation product with similar properties.

Uniqueness

The uniqueness of 2,4’-DDT 13C12 (benzen 13C12) lies in its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the fate and behavior of organochlorine compounds is crucial.

Properties

IUPAC Name

1-chloro-4-[2,2,2-trichloro-1-(6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUGPAFCQJIYDT-WCGVKTIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-chloro-4-[2,2,2-trichloro-1-(6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-chloro-4-[2,2,2-trichloro-1-(6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Reactant of Route 3
1-chloro-4-[2,2,2-trichloro-1-(6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Reactant of Route 4
Reactant of Route 4
1-chloro-4-[2,2,2-trichloro-1-(6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Reactant of Route 5
Reactant of Route 5
1-chloro-4-[2,2,2-trichloro-1-(6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Reactant of Route 6
1-chloro-4-[2,2,2-trichloro-1-(6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

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